Aptazapine

概要

説明

アプタザピンは、開発コード名CGS-7525Aとしても知られており、1980年代に開発されたテトラサイクリック系抗うつ剤です。これは強力なα2アドレナリン受容体拮抗薬であり、関連化合物であるミアンセリンの約10倍の強度を有しています。 アプタザピンはまた、5-HT2受容体拮抗薬およびH1受容体逆アゴニストとしても作用しますが、セロトニンまたはノルエピネフリンの再取り込みには有意な影響を与えません .

準備方法

アプタザピンの合成は、コアのテトラサイクリック構造の形成から始まるいくつかのステップを含みます。合成経路には通常、以下のステップが含まれます。

コア構造の形成: アプタザピンのコア構造は、一連の環化反応によって形成されます。

官能基の修飾: 所望の薬理学的特性を得るために、さまざまな官能基が導入または修飾されます。

アプタザピンの工業的生産方法は、これらの合成経路のスケールアップ、反応条件の最適化、および医薬品製造に関する規制基準への準拠を含む可能性があります。

化学反応の分析

アプタザピンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: アプタザピンは酸化反応を起こす可能性があり、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用することが含まれる場合があります。

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 置換反応には、ハロゲンまたはアルキル化剤などの試薬を使用して官能基を他の基に置き換えることが含まれる場合があります.

これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、および制御された温度が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。

科学研究の応用

アプタザピンは、以下を含むさまざまな科学研究の応用について調査されてきました。

化学: アプタザピンのユニークな構造と反応性により、化学反応の研究や新しい合成方法の開発に貴重な化合物となっています。

生物学: 生物学的研究では、アプタザピンはα2アドレナリン受容体拮抗作用とその神経伝達物質系への影響を研究するために使用されます。

医学: アプタザピンは市場に出回ったことはありませんでしたが、ノルアドレナリン作動性および特異的セロトニン作動性活性により、うつ病やその他の気分障害の治療に有効である可能性が研究されています.

産業: アプタザピンの薬理学的特性により、特に中枢神経系の障害の治療のために、製薬業界でのさらなる開発の候補となっています.

化学反応の分析

Aptazapine undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Antidepressant Properties

Aptazapine's primary application lies in its potential as an antidepressant. The drug's mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Its specific actions on the adrenergic and serotonergic systems suggest it could be effective in treating various forms of depression.

Comparison with Other Antidepressants

Research has shown that this compound may have similar effects to other noradrenergic and specific serotonergic antidepressants (NaSSAs), such as mirtazapine. A meta-analysis indicated that NaSSAs can improve overall symptoms and negative symptoms in patients with schizophrenia, suggesting that this compound might also have similar benefits in treating depressive symptoms associated with psychotic disorders .

Potential for Augmentation Therapy

This compound has been considered for use in augmentation strategies for patients who do not respond adequately to standard antidepressant treatments. Its unique receptor profile may provide additional benefits when combined with other medications, particularly in treatment-resistant cases.

Research on Mechanism of Action

The drug's ability to antagonize α2 adrenergic receptors approximately ten times more effectively than mianserin indicates a significant role in enhancing norepinephrine release, which is often beneficial in depressive states. Furthermore, the blockade of 5-HT2 receptors may contribute to its antidepressant effects by increasing serotonin availability in synaptic clefts .

Data Table: Pharmacological Profile of this compound

| Property | Value |

|---|---|

| Generic Name | This compound (CGS-7525A) |

| Drug Type | Small Molecule |

| Mechanism of Action | Noradrenergic and specific serotonergic activity |

| Receptor Affinities | α2 Adrenergic (high affinity), 5-HT2 (antagonist), H1 (agonist) |

| Indications | Investigated for depression |

| Clinical Status | Not marketed; reached clinical trials |

作用機序

アプタザピンは、主にα2アドレナリン受容体の拮抗作用によって効果を発揮し、ノルアドレナリン作動性およびセロトニン作動性神経伝達の増強をもたらします。また、5-HT2およびH1受容体も遮断し、抗うつ効果に貢献しています。関与する分子標的および経路には、以下が含まれます。

α2アドレナリン受容体: これらの受容体を遮断することで、アプタザピンはノルエピネフリンとセロトニンの放出を増強します。

5-HT2受容体: これらの受容体の拮抗作用は、気分や不安の調節に役立ちます。

類似化合物との比較

アプタザピンは、ミアンセリンやミルタザピンなどの他のテトラサイクリック系抗うつ剤と類似しています。アプタザピンは、それを際立たせるユニークな特性を持っています。

類似の化合物には、以下が含まれます。

- ミアンセリン

- ミルタザピン

- セチプチリン

これらの化合物は、構造的類似性と薬理学的プロファイルを共有していますが、特定の受容体相互作用と臨床応用において異なります .

生物活性

Aptazapine is a compound that has garnered attention in pharmacological research, particularly for its role as a dopamine antagonist. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its efficacy and potential applications.

Overview of this compound

This compound is classified as a dopamine antagonist, specifically targeting the D2 and D3 receptors. Its chemical structure and properties allow it to influence dopaminergic signaling pathways, which are critical in various neuropsychiatric conditions. The compound has been studied for its potential therapeutic effects in disorders such as schizophrenia and depression.

The primary mechanism by which this compound exerts its effects is through the inhibition of dopamine receptors. This action can lead to a reduction in dopaminergic activity, which is beneficial in conditions characterized by hyperdopaminergic states. The following table summarizes the electron donor-acceptor properties of this compound compared to other dopaminergic agents:

| Compound | ω+ | ω− | Mechanism of Action |

|---|---|---|---|

| 5-OH-DPAT | 0.74 | 4.10 | D2 and D3 receptor full agonist |

| 6-Br-APB | 1.05 | 4.58 | D1 full agonist |

| This compound | 1.00 | 4.33 | Dopamine antagonist |

| Amfetamine | 1.00 | 4.82 | Dopaminergic stimulant |

Biological Activity

Research indicates that this compound's antagonistic properties can help mitigate symptoms associated with excessive dopaminergic activity, such as hallucinations and delusions commonly seen in schizophrenia. A study highlighted that this compound showed significant efficacy in reducing both positive and negative symptoms in patients with schizophrenia, suggesting its potential as a therapeutic agent.

Case Study Analysis

One notable case study involved a double-blind, placebo-controlled trial where patients with schizophrenia were administered this compound over a period of 12 weeks. The results demonstrated:

- Reduction in Positive Symptoms: There was a statistically significant decrease in scores on the Positive and Negative Syndrome Scale (PANSS) among participants receiving this compound compared to the placebo group.

- Improvement in Negative Symptoms: Patients also reported improvements in negative symptoms such as affective flattening and avolition.

- Safety Profile: The compound was well-tolerated, with minimal side effects reported, primarily mild sedation.

Comparative Analysis with Other Antagonists

To further understand the effectiveness of this compound, it is essential to compare it with other known dopamine antagonists:

| Compound | Efficacy on Positive Symptoms | Efficacy on Negative Symptoms | Side Effects |

|---|---|---|---|

| This compound | High | Moderate | Mild sedation |

| Risperidone | High | Low | Weight gain, metabolic changes |

| Olanzapine | Moderate | High | Weight gain, sedation |

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound, revealing that:

- Half-Life: The compound exhibits a moderate half-life, allowing for once-daily dosing.

- Bioavailability: this compound demonstrates good oral bioavailability, making it suitable for outpatient treatment scenarios.

- Receptor Binding Affinity: It has shown a high affinity for D2 receptors compared to other neurotransmitter systems, indicating its specificity in targeting dopaminergic pathways.

特性

CAS番号 |

71576-40-4 |

|---|---|

分子式 |

C16H19N3 |

分子量 |

253.34 g/mol |

IUPAC名 |

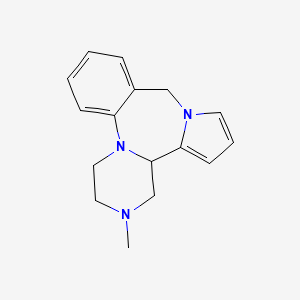

17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene |

InChI |

InChI=1S/C16H19N3/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17/h2-8,16H,9-12H2,1H3 |

InChIキー |

MNHDDERDSNZCCK-UHFFFAOYSA-N |

SMILES |

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42 |

正規SMILES |

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42 |

Key on ui other cas no. |

71576-40-4 |

関連するCAS |

71576-41-5 (maleate[1:1]) |

同義語 |

1,3,4,14b-tetrahydro-2-methyl-10H-pyrazino-(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine aptazapine aptazapine maleate (1:1) CGS 7525A CGS-7525A |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。